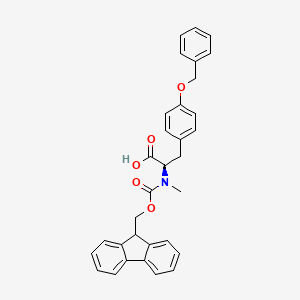

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

Descripción general

Descripción

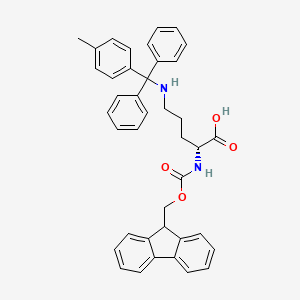

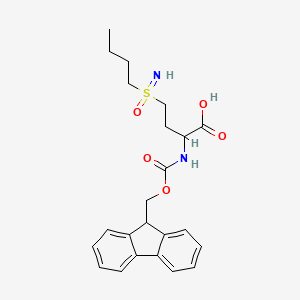

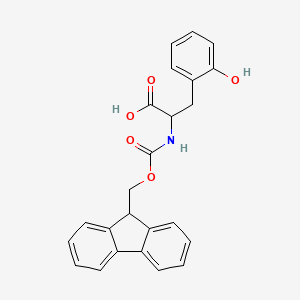

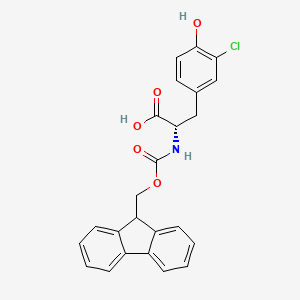

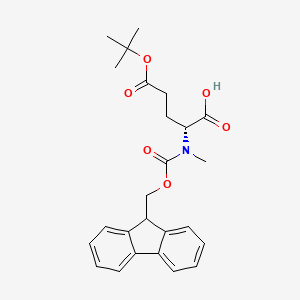

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is a compound with the molecular formula C32H29NO5 . It is an Fmoc protected tyrosine derivative . The compound has a molecular weight of 507.6 g/mol .

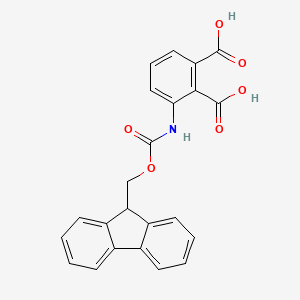

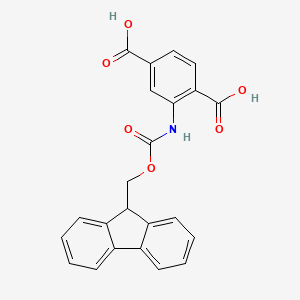

Molecular Structure Analysis

The compound’s molecular structure is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a methyl group, a benzyl group, and a tyrosine residue . The exact structure can be represented by the following SMILES string: CN(C@HOCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 .Physical And Chemical Properties Analysis

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine has a molecular weight of 507.6 g/mol . It has a XLogP3-AA value of 6.3, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It also has a topological polar surface area of 76.1 Ų .Aplicaciones Científicas De Investigación

- Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies .

- This compound is also potentially useful for solid phase peptide synthesis techniques .

- In solid-phase peptide synthesis (SPPS), Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine could be used as a building block. The Fmoc group is typically removed with a base such as pyridine .

- Tyrosine, which Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is a derivative of, is one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .

Proteomics Studies

Solid Phase Peptide Synthesis

Phosphorylation Studies

Thyroid Hormone Formation

Orthogonal De-protection Strategy

- Organic Synthesis

- The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis .

- Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

- The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

- pH-Controlled Ambidextrous Gelation

- An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation .

- In this application, Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators .

- Distinct fibrous morphologies were observed for Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine hydrogels formed at different pH values, which are different from organogels in which Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine showed bundles of long fibers .

- In both hydrogels and organogels, the self-assembly of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine was driven by aromatic π–π stacking and hydrogen bonding interactions .

- The advantages of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Direcciones Futuras

The use of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine and other Fmoc protected amino acids will likely continue to be crucial in peptide synthesis. Advancements in synthesis methods and the development of new protecting groups may expand the range of peptides that can be synthesized and improve the efficiency of peptide synthesis .

Propiedades

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRIYHZWFNFNDD-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.